cis-Burchellin

Description

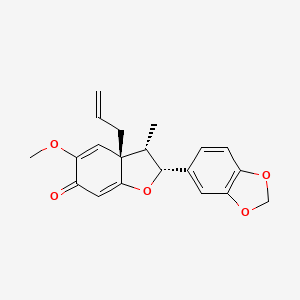

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,3aS)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLJFAQVSWXZEQ-TVNIXMEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=CC(=O)C(=C[C@]12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301109826 | |

| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301109826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57457-99-5 | |

| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57457-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301109826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Stereochemistry of cis-Burchellin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of cis-Burchellin, a neolignan natural product with notable antiviral activity. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.

Chemical Structure and Stereochemistry

Burchellin is a neolignan characterized by a dihydrobenzofuran core with three contiguous stereogenic centers. The designation "this compound" refers to the relative stereochemistry of the substituents at the C-2 and C-3 positions of the dihydrobenzofuran ring, where the aryl group at C-2 and the methyl group at C-3 are on the same face of the ring system.

Through extensive spectroscopic analysis and total synthesis, the absolute configuration of the enantiomer of this compound has been determined.[1] The IUPAC name for one of the this compound enantiomers is (2S,3S,1'R)-4-allyl-5-methoxy-3-methyl-2-(6-methyl-1,3-benzodioxol-5-yl)-2,3-dihydrobenzofuran . The corresponding enantiomer is (2R,3R,1'S)-Burchellin.

Molecular Structure of (2S,3S,1'R)-Burchellin:

Physicochemical and Biological Data

The following table summarizes key quantitative data for the enantiomers of this compound.

| Property | (2S,3S,1'R)-Burchellin | (2R,3R,1'S)-Burchellin |

| Molecular Formula | C₂₂H₂₄O₅ | C₂₂H₂₄O₅ |

| Molecular Weight | 368.42 g/mol | 368.42 g/mol |

| Optical Rotation | +15.7 (c 0.1, CHCl₃) | -16.2 (c 0.1, CHCl₃) |

| Antiviral Activity (IC₅₀) | 1.2 µM (against Coxsackie virus B3) | 1.5 µM (against Coxsackie virus B3) |

NMR Spectroscopic Data

The following tables detail the ¹H and ¹³C NMR chemical shifts for (2S,3S,1'R)-Burchellin, recorded in CDCl₃.[1]

¹H NMR Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2-H | 5.15 | d | 8.0 |

| 3-H | 3.55 | m | |

| 3-CH₃ | 1.05 | d | 6.5 |

| 4-CH₂ | 3.30 | d | 6.5 |

| 4-CH | 5.95 | m | |

| 4-CH₂' | 5.05 | m | |

| 5-OCH₃ | 3.85 | s | |

| 6-H | 6.80 | s | |

| 7-H | 6.75 | s | |

| 1'-H | 5.90 | s | |

| 2'-H | 6.70 | s | |

| 4'-H | 6.65 | s | |

| 6'-CH₃ | 2.10 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 2 | 89.5 |

| 3 | 45.2 |

| 3-CH₃ | 15.8 |

| 4 | 125.5 |

| 4-CH₂ | 38.5 |

| 4-CH | 137.0 |

| 4-CH₂' | 116.0 |

| 5 | 148.0 |

| 5-OCH₃ | 56.0 |

| 6 | 110.5 |

| 7 | 112.0 |

| 8 | 145.0 |

| 9 | 130.0 |

| 1' | 101.0 |

| 2' | 108.0 |

| 3' | 147.5 |

| 4' | 109.5 |

| 5' | 146.5 |

| 6' | 128.5 |

| 6'-CH₃ | 16.5 |

Experimental Protocols

The total synthesis of the stereoisomers of Burchellin has been achieved through a concise and efficient route.[1] Below is a detailed methodology for a key step in the synthesis.

Synthesis of the Dihydrobenzofuran Core via Claisen Rearrangement

-

Preparation of the Allyl Ether: To a solution of the starting phenol (B47542) (1.0 eq) in acetone (B3395972) (0.2 M) is added K₂CO₃ (3.0 eq) and allyl bromide (1.5 eq). The mixture is stirred at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.

-

First Claisen Rearrangement: The purified allyl ether is heated neat at 180 °C under an argon atmosphere for 4 hours. The reaction mixture is then cooled to room temperature and purified by flash column chromatography to yield the ortho-allyl phenol.

-

Second Allylation and Rearrangement: The resulting ortho-allyl phenol is subjected to the same allylation conditions as in step 1. The resulting di-allyl ether is then subjected to a second Claisen rearrangement under the same conditions as in step 2 to afford the key dihydrobenzofuran intermediate.

Synthetic and Analytical Workflow

Due to the limited availability of detailed signaling pathway data for the antiviral action of this compound, a logical workflow for its synthesis and stereochemical determination is presented below. This workflow highlights the key stages from starting materials to the final, stereochemically defined product.

References

The Biological Origin of Burchellin and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burchellin, a dihydrobenzofuran neolignan, and its analogues represent a class of natural products with significant therapeutic potential, demonstrating notable antiviral and anti-inflammatory activities. Found primarily within species of the Lauraceae family, the biosynthesis of these complex molecules is a subject of considerable interest. This technical guide provides an in-depth exploration of the biological origins of Burchellin, detailing its biosynthetic pathway, the enzymatic processes involved, and the plant sources from which it is derived. Furthermore, this document outlines comprehensive experimental protocols for the isolation and characterization of Burchellin, presents key quantitative data, and visualizes the proposed biosynthetic and signaling pathways to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Biological Sources of Burchellin and its Analogues

Burchellin and its related neolignan analogues are predominantly found in plant species belonging to the Lauraceae family. These compounds are secondary metabolites, playing a role in the plant's defense mechanisms.

Table 1: Primary Plant Sources of Burchellin and its Analogues

| Plant Species | Family | Compound(s) Isolated | Reference(s) |

| Aniba burchellii | Lauraceae | Burchellin | [1] |

| Ocotea cymbarum | Lauraceae | Burchellin | [1] |

| Endlicheria paniculata | Lauraceae | Dehydrodieugenol B, Methyldehydrodieugenol B | |

| Endlicheria dysodantha | Lauraceae | Dysodanthin A, Dysodanthin B, Megaphone acetate (B1210297) | |

| Magnolia fargesii | Magnoliaceae | Burchellin | [2] |

Biosynthesis of Burchellin: A Putative Pathway

While the complete biosynthetic pathway of Burchellin has not been fully elucidated in its native plant species, a putative pathway can be proposed based on the well-established biosynthesis of neolignans. The core of this pathway involves the oxidative coupling of two phenylpropanoid units, which are derived from the shikimate pathway.

The Phenylpropanoid Pathway: Precursor Synthesis

The journey to Burchellin begins with the ubiquitous phenylpropanoid pathway. This metabolic route converts the amino acid L-phenylalanine into a variety of phenylpropanoid precursors, including the monolignols p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. For the biosynthesis of Burchellin, the key precursors are believed to be derivatives of eugenol (B1671780) and isoeugenol.

Oxidative Coupling: The Key Dimerization Step

The central event in the formation of the dihydrobenzofuran skeleton of Burchellin is the oxidative coupling of two phenylpropanoid monomers. This reaction is catalyzed by oxidative enzymes, primarily laccases and peroxidases. These enzymes generate radical intermediates from the monolignol precursors.

The stereochemistry of this coupling reaction, which is crucial for the biological activity of the final product, is often controlled by dirigent proteins. These proteins, lacking intrinsic enzymatic activity, guide the radical-radical coupling to favor the formation of a specific stereoisomer.

The proposed precursors for Burchellin are likely a coniferyl alcohol derivative and a eugenol derivative. The oxidative coupling would then proceed to form the characteristic dihydrobenzofuran ring structure.

Experimental Protocols

General Protocol for the Isolation and Purification of Burchellin

The following is a generalized protocol for the isolation of Burchellin from the bark of Aniba burchellii. Researchers should optimize parameters based on their specific experimental setup and the plant material's condition.

-

Plant Material Preparation:

-

Air-dry the bark of Aniba burchellii at room temperature.

-

Grind the dried bark into a coarse powder.

-

-

Extraction:

-

Macerate the powdered bark with hexane (B92381) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude hexane extract.

-

-

Fractionation:

-

Subject the crude hexane extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualizing with UV light and/or a vanillin-sulfuric acid spray reagent.

-

-

Purification:

-

Combine fractions containing the compound of interest (as indicated by TLC).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol:water.

-

Collect the peak corresponding to Burchellin.

-

-

Structure Elucidation:

Quantitative Data

Spectroscopic Data

The structural elucidation of Burchellin is confirmed through detailed NMR and mass spectrometry analysis.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Burchellin (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | - | - |

| 2 | 54.3 | 3.45 (m) |

| 3 | 89.8 | 4.95 (d, 8.5) |

| 4 | 145.8 | - |

| 5 | 108.7 | 6.60 (s) |

| 6 | 148.2 | - |

| 7 | 118.9 | - |

| 8 | 134.5 | - |

| 9 | 111.2 | 6.75 (d, 8.0) |

| 10 | 148.9 | - |

| 11 | 147.5 | - |

| 12 | 109.8 | 6.80 (d, 8.0) |

| 1' | 137.9 | 5.90 (m) |

| 2' | 115.8 | 5.05 (m) |

| 3' | 39.8 | 2.50 (m) |

| 7-OCH₃ | 56.1 | 3.85 (s) |

| 3-CH₃ | 13.9 | 1.10 (d, 7.0) |

| 5'-OCH₃ | 55.9 | 3.80 (s) |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.

Bioactivity Data

Burchellin and its stereoisomers have demonstrated significant antiviral activity, particularly against Coxsackievirus B3 (CVB3).[8]

Table 3: Antiviral Activity of Burchellin Stereoisomers against Coxsackievirus B3

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| (+)-Burchellin | 5.8 | >100 | >17.2 |

| (-)-Burchellin | 6.2 | >100 | >16.1 |

| (+)-iso-Burchellin | 7.5 | >100 | >13.3 |

| (-)-iso-Burchellin | 8.1 | >100 | >12.3 |

Signaling Pathways

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Recent studies suggest that the anti-inflammatory effects of Burchellin and related neolignans may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][9][10][11][12][13] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While the exact mechanism of Burchellin's interaction with this pathway is under investigation, it is hypothesized that it may interfere with key steps such as the phosphorylation of IκBα or the nuclear translocation of the p65 subunit.

Conclusion

Burchellin and its analogues are promising natural products with significant therapeutic potential. While their total synthesis has been achieved, a complete understanding of their natural biosynthesis is still an active area of research. This guide provides a comprehensive overview of the current knowledge regarding their biological origin, putative biosynthetic pathway, and methods for their isolation and characterization. The elucidation of the specific enzymes involved in Burchellin's biosynthesis will be a critical next step in enabling its biotechnological production. Furthermore, a deeper understanding of its mechanism of action, particularly its interaction with the NF-κB pathway, will be crucial for its development as a novel anti-inflammatory or antiviral agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

- 8. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Data Analysis of cis-Burchellin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Burchellin, a naturally occurring neolignan, has garnered significant interest within the scientific community due to its distinct stereochemistry and promising biological activities, including potent antiviral effects. The precise elucidation of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the structural characterization of this compound. It presents a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. Furthermore, this document outlines the experimental protocols for acquiring these data and visualizes the analytical workflow. A potential signaling pathway illustrating the antiviral activity of this compound against coxsackie virus B3 is also proposed, offering a molecular basis for its therapeutic potential.

Introduction

Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units. Among these, Burchellin and its stereoisomers have been the subject of synthetic and biological investigations.[1][2] The cis configuration of the substituents on the tetrahydrofuran (B95107) ring of this compound presents a unique structural motif that influences its biological properties. Accurate structural determination through spectroscopic methods is the cornerstone of natural product chemistry and drug discovery. This guide serves as a detailed resource for the spectroscopic analysis of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals and for establishing the connectivity and stereochemistry of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.15 | d | 6.5 |

| 3 | 3.45 | m | |

| 4 | 2.90 | dd | 13.5, 4.5 |

| 4' | 2.70 | dd | 13.5, 10.5 |

| 5 | 1.10 | d | 7.0 |

| 7 | 6.90 | d | 8.0 |

| 8 | 6.85 | d | 8.0 |

| 9 | 5.95 | s | |

| 1' | 6.80 | d | 2.0 |

| 2' | 6.75 | dd | 8.0, 2.0 |

| 5' | 6.88 | d | 8.0 |

| 3-OCH₃ | 3.90 | s | |

| 4'-OCH₃ | 3.85 | s | |

| 5-CH₃ | 1.15 | d | 6.8 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 132.5 |

| 2 | 88.0 |

| 3 | 52.5 |

| 4 | 45.0 |

| 5 | 15.0 |

| 6 | 148.0 |

| 7 | 109.0 |

| 8 | 119.0 |

| 9 | 147.5 |

| 10 | 101.0 |

| 1' | 130.0 |

| 2' | 111.0 |

| 3' | 146.5 |

| 4' | 145.0 |

| 5' | 112.0 |

| 6' | 121.0 |

| 3-OCH₃ | 56.0 |

| 4'-OCH₃ | 55.9 |

| 5-CH₃ | 13.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of this compound. Fragmentation patterns observed in the MS/MS spectrum provide valuable information about the connectivity of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| HRMS (ESI-TOF) | [M+H]⁺ calculated for C₂₁H₂₄O₅ | 371.1596 |

| [M+H]⁺ found | 371.1594 | |

| [M+Na]⁺ calculated for C₂₁H₂₄O₅Na | 393.1416 | |

| [M+Na]⁺ found | 393.1412 | |

| Key Fragmentation Ions (m/z) | 340, 311, 203, 167, 151 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands provide evidence for the presence of hydroxyl groups, aromatic rings, and ether linkages.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | broad | O-H stretch (hydroxyl group) |

| 3010, 2925 | medium | C-H stretch (aromatic and aliphatic) |

| 1610, 1510 | strong | C=C stretch (aromatic ring) |

| 1265, 1035 | strong | C-O stretch (ether linkages) |

| 920 | medium | Out-of-plane C-H bend (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of a conjugated aromatic system.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Solvent | λ_max (nm) |

| Methanol (B129727) | 282 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A thin film of the sample was prepared on a potassium bromide (KBr) disk for analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was obtained using a double-beam spectrophotometer. A solution of this compound in methanol was prepared, and the absorbance was measured over a wavelength range of 200-400 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Proposed Antiviral Signaling Pathway

This compound has been reported to exhibit antiviral activity against coxsackie virus B3.[1][2] While the precise molecular target has not been elucidated, a plausible mechanism involves the inhibition of viral replication. The following diagram illustrates a simplified representation of the coxsackie virus B3 replication cycle and a hypothetical point of inhibition by this compound.

Caption: Proposed inhibition of coxsackie virus B3 replication by this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust foundation for the unambiguous identification and characterization of this compound. The detailed NMR, MS, IR, and UV-Vis data, coupled with the outlined experimental protocols, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The proposed mechanism of antiviral action provides a starting point for further biological investigations to fully elucidate the therapeutic potential of this intriguing neolignan. The continued exploration of this compound and its analogs, guided by detailed spectroscopic analysis, holds promise for the discovery of new antiviral agents.

References

Unveiling the Botanical Trove of Neolignans: A Technical Guide to the Natural Sources and Analysis of Burchellin

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Isolation, and Potential Mechanism of Action of the Neolignan Burchellin.

This technical guide provides an in-depth exploration of the neolignan compound Burchellin, a natural product with demonstrated antiviral properties. The document outlines its primary botanical sources, details methodologies for its extraction and isolation, and presents a putative mechanism of action against Coxsackievirus B3, supported by current research. All quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams for enhanced clarity and comprehension.

Natural Sources of Burchellin and Related Neolignans

Burchellin is a neolignan predominantly found within the plant kingdom, with its primary sources belonging to the Lauraceae family. This family of flowering plants, commonly known as the laurel family, is a rich reservoir of diverse neolignan compounds.

First isolated from the trunk wood of Aniba burchellii, this species remains the most well-documented natural source of Burchellin.[1] Beyond A. burchellii, Burchellin and structurally related neolignans have been identified in other genera of the Lauraceae family, including Nectandra and Ocotea.[1] While the Lauraceae family is the principal source, neolignans are also present in other plant families such as Piperaceae, Thymelaeaceae, and Magnoliaceae, highlighting the widespread distribution of this class of compounds in the plant kingdom.

Table 1: Principal Natural Sources of Burchellin and Related Neolignans

| Family | Genus | Species | Plant Part | Compound | Reference |

| Lauraceae | Aniba | burchellii | Trunk Wood | Burchellin | [1] |

| Lauraceae | Aniba | species | Trunk | Burchellin | [1] |

| Lauraceae | Nectandra | species | Not Specified | Burchellin-related compounds | [1] |

| Lauraceae | Ocotea | cymbarum | Wood/Stem Bark | Burchellin |

Note: While several sources confirm the presence of Burchellin, specific quantitative yield data from natural plant material remains limited in publicly available literature.

Experimental Protocols: Extraction and Isolation of Burchellin

The isolation of Burchellin from its natural sources involves a multi-step process of extraction followed by chromatographic purification. The following protocol is a representative methodology based on common practices for the isolation of neolignans from plant material.

Extraction

A general procedure for the extraction of neolignans from the wood of Aniba species involves the use of organic solvents.

-

Material Preparation: The air-dried and powdered trunk wood of the source plant is used as the starting material.

-

Solvent Extraction: The powdered wood is subjected to exhaustive extraction with a non-polar solvent such as benzene (B151609) or a moderately polar solvent like ethanol (B145695) at room temperature. This process is typically carried out over several days to ensure the complete extraction of the desired compounds.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic techniques to isolate Burchellin.

-

Column Chromatography: The concentrated extract is typically first fractionated using column chromatography over silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with Burchellin are further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape. The separation is typically monitored using a UV detector.

-

Structure Elucidation: The purity and structure of the isolated Burchellin are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Antiviral Activity and Putative Signaling Pathway

Recent studies have demonstrated the potent antiviral effects of Burchellin and its stereoisomers against Coxsackievirus B3 (CVB3).[2] While the precise molecular mechanism of action is still under investigation, a hypothetical model can be proposed based on the known replication strategies of CVB3 and the common targets of antiviral compounds.

Coxsackievirus B3 is known to manipulate host cell signaling pathways to facilitate its replication. One such critical pathway is the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. The activation of the ERK signaling pathway has been shown to be important for CVB3 replication.

It is hypothesized that Burchellin may exert its antiviral activity by interfering with the CVB3-induced activation of the MAPK/ERK signaling cascade. By inhibiting this pathway, Burchellin could disrupt the cellular environment that is favorable for viral replication, thereby reducing the production of new virus particles.

References

Unraveling the Biological Activity of cis-Burchellin: A Summary of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the specific molecular mechanism of action for cis-Burchellin is currently limited. This document summarizes the publicly available research on the biological activities of Burchellin and its stereoisomers, providing a foundation for future investigation. Detailed signaling pathways and comprehensive quantitative data on specific molecular targets are not yet established in the literature.

Introduction to Burchellin

Burchellin is a neolignan natural product characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers.[1] Its complex structure has led to interest in its total synthesis, which has allowed for the characterization of its various stereoisomers, including this compound.[1] While the broader biological potential of Burchellin is still under exploration, initial studies have identified promising antiviral and larvicidal activities.

Known Biological Activities

Current research has identified two primary biological activities of Burchellin stereoisomers. It is important to note that these studies do not always differentiate the specific activity of the cis isomer from other stereoisomers.

Antiviral Activity

The first reported bioactivity for Burchellin and its stereoisomers was their potent antiviral effect against coxsackie virus B3 (CVB3).[1][2] CVB3 is a member of the Enterovirus genus and is a common human pathogen responsible for a range of illnesses, from mild gastrointestinal distress to more severe conditions like myocarditis and aseptic meningitis. The discovery of Burchellin's anti-CVB3 activity opens a potential new avenue for the development of novel antiviral therapeutics. However, the molecular target and the mechanism by which Burchellin inhibits CVB3 replication have not yet been elucidated.

Larvicidal Activity

Burchellin has demonstrated significant larvicidal activity against the third instar larvae of the Aedes aegypti mosquito, the primary vector for dengue fever, Zika virus, chikungunya, and yellow fever.[3] Studies have shown that Burchellin induces 100% mortality in these larvae at concentrations of 30 ppm and higher. Histological analysis of treated larvae revealed significant damage to the digestive system, including cellular destruction, disorganization, and vacuolization of epithelial cells in the midgut. This suggests that the mechanism of larvicidal action may involve the disruption of the larval digestive tract, though the specific molecular interactions leading to this cellular damage are unknown. Notably, the compound did not show toxicity to peritoneal macrophages from BALB/c mice in the same study, suggesting a degree of selectivity.

Quantitative Data

The available literature provides limited quantitative data, primarily focused on the overall biological effect rather than specific molecular interactions.

| Biological Activity | Organism/Virus | Metric | Value | Reference |

| Antiviral | Coxsackie Virus B3 | - | Potent | |

| Larvicidal | Aedes aegypti (L3 larvae) | Mortality | 100% at ≥ 30 ppm |

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available. However, based on the observed biological activities, a general approach to such an investigation can be proposed.

Hypothetical Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a hypothetical workflow for investigating the molecular mechanism of action of this compound, starting from its known biological activities. This is a generalized approach and would require optimization for specific experimental conditions.

Caption: Hypothetical workflow for elucidating the mechanism of action of this compound.

Signaling Pathways

There is currently no information in the scientific literature regarding the specific signaling pathways modulated by this compound in any biological system. Elucidation of these pathways will be a critical next step in understanding its mechanism of action.

Future Directions

The potent biological activities of Burchellin warrant further investigation to determine its therapeutic potential. Key areas for future research include:

-

Isomer-Specific Activity: Delineating the specific antiviral and larvicidal activities of this compound compared to its other stereoisomers.

-

Molecular Target Identification: Identifying the specific viral or host proteins, or larval proteins, that this compound interacts with.

-

Pathway Analysis: Determining the signaling pathways that are modulated by this compound to exert its biological effects.

-

In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models for both its antiviral and larvicidal properties.

Conclusion

This compound is a stereoisomer of the neolignan Burchellin, which has demonstrated promising antiviral and larvicidal activities. While the foundational research has established its biological potential, the underlying mechanism of action at the molecular level remains to be discovered. The information presented here serves as a summary of the current state of knowledge and a call for further research to unlock the full therapeutic potential of this natural product.

References

- 1. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Potential Therapeutic Targets of cis-Burchellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Burchellin, a neolignan natural product, and its derivatives have emerged as compounds of interest in therapeutic research. This document provides a comprehensive overview of the known biological activities of Burchellin and its analogs, with a specific focus on identifying potential therapeutic targets. The available quantitative data from cytotoxicity, larvicidal, and antiviral assays are summarized. Detailed experimental methodologies for these key assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows using the DOT language for clear interpretation. While the bioactivity of Burchellin stereoisomers, including this compound, has been reported, specific quantitative data for the cis-isomer's antiviral activity remains to be fully disclosed in accessible literature. This guide consolidates the current knowledge to aid researchers in exploring the therapeutic potential of this class of compounds.

Introduction

Burchellin is a neolignan characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers. The stereochemistry of Burchellin, including the cis and trans configurations of its isomers, plays a significant role in its biological activity. Research into Burchellin and its derivatives has revealed a spectrum of bioactivities, including antitumor, antiviral, and larvicidal effects. This technical guide focuses on elucidating the potential therapeutic targets of this compound by examining the mechanisms of action and signaling pathways perturbed by Burchellin and its analogs.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of Burchellin and its derivatives.

Table 1: Cytotoxicity of Burchellin Derivative (Compound 4) against Human Neuroblastoma Cell Lines

| Cell Line | IC50 (μM)[1] |

| LA-N-1 | 49.67 |

| NB-39 | 48.03 |

Note: Compound 4 is a derivative of Burchellin. The specific structure of Compound 4 was not detailed in the referenced abstract.

Table 2: Larvicidal Activity of Burchellin against Aedes aegypti

| Parameter | Value (ppm)[1] |

| LD50 | 15.5 |

| LD90 | 27 |

Table 3: Antiviral Activity of Burchellin Stereoisomers against Coxsackie Virus B3

| Compound/Isomer | EC50/IC50 (µM) |

| This compound | Data not available in the public domain. Potent antiviral effects have been reported.[2] |

Potential Therapeutic Targets and Mechanisms of Action

Anticancer Activity: Targeting Apoptotic and Cell Growth Pathways

A derivative of Burchellin (referred to as Compound 4) has demonstrated selective cytotoxicity against human neuroblastoma cell lines.[1] The mechanism of action involves the induction of apoptosis and the inhibition of key cell survival signaling pathways.

-

Induction of Caspase-Dependent Apoptosis: Compound 4 induces apoptosis through the mitochondrial pathway, a key intrinsic apoptotic route. This involves the activation of initiator caspase-9 and executioner caspases-3 and -7. Activated caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

Inhibition of Pro-Survival Signaling Pathways: The antitumor effect of Compound 4 is also attributed to its ability to suppress critical cell growth and survival signaling cascades. Specifically, it has been shown to inhibit the phosphorylation, and thus the activation, of:

-

Extracellular signal-regulated kinase 1 and 2 (ERK1/2): Key components of the MAPK pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.

-

AKT (Protein Kinase B): A central node in the PI3K/AKT pathway, which governs cell survival, growth, and proliferation.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion.

-

These findings suggest that key proteins within the intrinsic apoptotic pathway and the ERK, AKT, and STAT3 signaling cascades are potential therapeutic targets for Burchellin derivatives in the context of neuroblastoma.

Antiviral Activity

Stereoisomers of Burchellin have been reported to exhibit potent antiviral effects against coxsackie virus B3.[2] While the specific mechanism of action has not been fully elucidated for Burchellin itself, other lignans (B1203133) have been shown to exert antiviral effects through various mechanisms, including the inhibition of viral entry, replication, and assembly. Potential therapeutic targets in the context of coxsackie virus B3 could include viral capsid proteins or viral proteases. Further research is required to identify the precise molecular targets of this compound in its antiviral action.

Larvicidal Activity

Burchellin has demonstrated significant larvicidal activity against the dengue vector, Aedes aegypti. The observed effects include cellular destruction and disorganization in the midgut of the larvae. This suggests that the therapeutic targets for its larvicidal action may reside within the digestive system of the mosquito larvae, potentially involving enzymes or receptors critical for gut integrity and function.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

References

Preliminary Cytotoxicity Studies of cis-Burchellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of cis-Burchellin, a neolignan of interest for its potential therapeutic applications. Due to a lack of direct studies on this compound, this document synthesizes data from structurally related Burchellin derivatives and the broader class of neolignans to infer its likely cytotoxic properties and mechanisms of action. This guide includes available quantitative cytotoxicity data, detailed experimental protocols for assessing cytotoxicity and apoptosis, and a proposed signaling pathway for Burchellin-induced cell death. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on the anticancer potential of this compound and its analogues.

Introduction

Neolignans are a diverse class of natural products derived from the oxidative coupling of phenylpropanoid units. They have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Burchellin is a dihydrobenzofuran neolignan, and its stereoisomer, this compound, is a subject of growing interest for its potential pharmacological effects. While direct studies on the cytotoxicity of this compound are limited in the current literature, research on closely related Burchellin derivatives and other neolignans suggests a potential for cytotoxic activity against cancer cells, likely mediated through the induction of apoptosis. This guide aims to provide a detailed technical framework for initiating and conducting preliminary cytotoxicity studies on this compound.

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

| Burchellin Derivative (Compound 4) | LA-N-1 | 49.67 |

| NB-39 | 48.03 |

Table 1: Cytotoxicity of a Burchellin Derivative Against Human Neuroblastoma Cell Lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxic evaluation of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., LA-N-1, NB-39, MCF-7, A549) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][3][4]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. 100 µL of the compound-containing medium is added to the respective wells.

-

Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value for 24 or 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Proposed Mechanism of Action: Induction of Apoptosis

Studies on Burchellin derivatives and other neolignans suggest that their cytotoxic effects are primarily mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1][8] A proposed signaling cascade for this compound is illustrated below.

This proposed pathway suggests that this compound may induce an increase in intracellular reactive oxygen species (ROS) and modulate the expression of Bcl-2 family proteins, leading to a decrease in the mitochondrial membrane potential. This disruption of the mitochondrial integrity results in the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, beginning with caspase-9 and leading to the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the available data from structurally similar compounds strongly suggest its potential as a cytotoxic agent against cancer cells. The information provided in this technical guide offers a solid foundation for initiating research in this area. Future studies should focus on:

-

Direct Cytotoxicity Screening: Evaluating the cytotoxic effects of purified this compound against a panel of human cancer cell lines to determine its IC50 values.

-

Stereoisomer Comparison: Performing a comparative cytotoxic analysis of all Burchellin stereoisomers to establish a structure-activity relationship.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying this compound-induced apoptosis, including the specific signaling pathways and protein targets involved.

-

In Vivo Efficacy: Assessing the anti-tumor efficacy of this compound in preclinical animal models.

The exploration of this compound's cytotoxic properties holds promise for the development of novel anticancer therapeutics.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neolignans isolated from Nectandra leucantha induce apoptosis in melanoma cells by disturbance in mitochondrial integrity and redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of cis-Burchellin: A Technical Overview

For Immediate Release

A comprehensive analysis of the in vitro antiviral activity of cis-Burchellin reveals its potential as a therapeutic agent against Coxsackie virus B3 (CVB3), a member of the enterovirus family and a common cause of myocarditis. This technical guide provides a detailed examination of the quantitative antiviral data, experimental methodologies, and a hypothesized mechanism of action for this promising neolignan.

Quantitative Antiviral and Cytotoxicity Data

The antiviral efficacy and cytotoxic profile of this compound and its stereoisomers were evaluated in Vero cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral cytopathic effect, and the 50% cytotoxic concentration (CC50), the concentration that results in a 50% reduction in cell viability, were determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

| Compound | Stereoisomer | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 1 | (+)-cis-Burchellin | 1.8 | >50 | >27.8 |

| 2 | (-)-cis-Burchellin | 2.5 | >50 | >20.0 |

| 3 | (+)-trans-Burchellin | 1.5 | >50 | >33.3 |

| 4 | (-)-trans-Burchellin | 2.1 | >50 | >23.8 |

| Ribavirin (Positive Control) | - | 45.3 | >100 | >2.2 |

Data sourced from the supplementary information of "Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity" in Organic & Biomolecular Chemistry.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the antiviral and cytotoxic properties of this compound.

Antiviral Activity Assay (CPE Reduction Assay)

The antiviral activity of this compound was determined using a cytopathic effect (CPE) reduction assay. This method quantifies the ability of a compound to protect cells from virus-induced damage.

Workflow for CPE Reduction Assay:

Methodology:

-

Cell Seeding: Vero cells were seeded into 96-well microplates at an appropriate density to form a confluent monolayer overnight.

-

Compound Preparation: this compound and its stereoisomers were dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium.

-

Infection and Treatment: The cell culture medium was removed from the plates, and the diluted compounds were added to the wells. Subsequently, a suspension of Coxsackie virus B3 was added to each well (except for the cell control wells).

-

Incubation: The plates were incubated at 37°C in a 5% CO2 incubator for a duration sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the virus control wells.

-

Quantification of CPE: After the incubation period, the supernatant was removed, and the remaining adherent cells were fixed with a solution such as 4% paraformaldehyde. The fixed cells were then stained with a dye, typically 0.5% crystal violet. After washing and drying, the incorporated dye was solubilized, and the absorbance was measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of CPE inhibition was calculated for each compound concentration relative to the cell and virus controls. The IC50 value was then determined by regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

Methodology:

-

Cell Seeding: Vero cells were seeded in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Serial dilutions of this compound were added to the wells containing the cell monolayers.

-

Incubation: The plates were incubated for a period equivalent to the duration of the antiviral assay to ensure that the observed toxicity is relevant to the conditions of the antiviral experiment.

-

MTT Addition: Following the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for an additional 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble formazan crystals.

-

Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Data Analysis: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength around 570 nm. The percentage of cell viability was calculated for each compound concentration relative to the untreated cell control. The CC50 value was determined from the dose-response curve using regression analysis.

Hypothesized Antiviral Mechanism and Signaling Pathway

While the precise molecular mechanism of this compound's antiviral activity against Coxsackie virus B3 has not been definitively elucidated, the known mechanisms of other neolignans and antiviral compounds against enteroviruses suggest potential targets within the viral life cycle.

A plausible hypothesis is that this compound may interfere with the early stages of viral replication, such as viral entry, uncoating, or the function of viral non-structural proteins essential for the establishment of the viral replication complex. Enteroviruses, including CVB3, are known to manipulate host cell signaling pathways to facilitate their replication.

Proposed Antiviral Mechanism of Action:

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could involve the inhibition of viral proteases (2A or 3C), the RNA-dependent RNA polymerase (3D), or the disruption of the interaction between viral proteins and host factors necessary for viral replication. The favorable selectivity index of this compound underscores its potential as a lead compound for the development of novel anti-enteroviral therapies.

Unveiling the Trypanocidal Potential of Burchellin: A Technical Overview

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, the neolignan Burchellin has emerged as a compound of interest. This technical guide provides a comprehensive analysis of the available scientific data on the antiparasitic effects of Burchellin on T. cruzi, with a focus on its activity against various life cycle stages of the parasite and its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiparasitic drug discovery.

Executive Summary

Chagas disease remains a significant public health challenge, primarily in Latin America. The current treatment options are limited and present challenges in terms of efficacy and side effects, underscoring the urgent need for new therapeutic strategies. Natural products, such as neolignans, represent a promising source of novel trypanocidal compounds. This whitepaper synthesizes the existing research on Burchellin, a neolignan that has demonstrated activity against Trypanosoma cruzi. While specific data on the cis-Burchellin isomer is not yet available in the public domain, this guide consolidates the findings for Burchellin (isomer unspecified) and related neolignans to provide a foundational understanding for future research and development efforts.

In Vitro Antagonistic Activity of Burchellin against Trypanosoma cruzi

Research has demonstrated the inhibitory effects of Burchellin on the epimastigote and trypomastigote forms of Trypanosoma cruzi. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| Compound | Parasite Form | IC50 (µM) | Incubation Time | Reference |

| Burchellin | Epimastigotes | 756 | 96 hours | [1] |

| Burchellin | Trypomastigotes | 520 | 24 hours | [1] |

Cytotoxicity Profile

An essential aspect of drug development is the assessment of a compound's toxicity to mammalian cells to determine its therapeutic window. Preliminary studies have indicated that Burchellin did not exhibit toxicity towards murine peritoneal macrophages at the concentrations tested for its trypanocidal activity[1]. However, comprehensive quantitative data (CC50 values) across a panel of standard cell lines such as Vero or L929 cells are not yet available in the literature.

Putative Mechanism of Action

The precise molecular mechanism by which Burchellin exerts its antiparasitic effect on T. cruzi is not yet fully elucidated. However, electron microscopy studies have provided initial insights into the morphological alterations induced by the compound in epimastigotes. These studies revealed the formation of large autophagosomes and disorganization of chromatin, suggesting that Burchellin may interfere with essential cellular processes such as autophagy and nuclear integrity[1].

Furthermore, studies on other neolignans with activity against T. cruzi have suggested that these compounds may act by disrupting the parasite's plasma membrane permeability and inducing mitochondrial dysfunction[2]. This suggests a potential avenue for investigating the mechanism of Burchellin.

Caption: Putative mechanisms of neolignan-induced cell death in Trypanosoma cruzi.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline the general methodologies employed for the evaluation of trypanocidal and cytotoxic activities.

Trypanosoma cruzi Epimastigote Growth Inhibition Assay

This assay is utilized to evaluate the effect of a compound on the proliferation of the replicative, non-infective epimastigote form of T. cruzi.

Caption: Workflow for the epimastigote growth inhibition assay.

Trypanosoma cruzi Trypomastigote Lysis Assay

This assay assesses the ability of a compound to directly kill the infective, non-replicative trypomastigote form of the parasite.

Caption: Workflow for the trypomastigote lysis assay.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Caption: General workflow for the MTT cytotoxicity assay.

Future Directions and Gaps in Knowledge

The current body of research on Burchellin's activity against T. cruzi provides a promising starting point. However, several critical questions remain to be addressed to fully understand its potential as a therapeutic candidate:

-

Stereoisomer Specificity: It is imperative to determine the specific activities of the cis- and trans-isomers of Burchellin to identify the more potent stereoisomer.

-

Activity against Amastigotes: The efficacy of this compound against the intracellular amastigote form of T. cruzi must be evaluated, as this is the clinically relevant stage for chronic Chagas disease.

-

Comprehensive Cytotoxicity Profiling: A thorough assessment of the cytotoxicity of this compound against a panel of mammalian cell lines is required to establish a robust selectivity index.

-

Mechanism of Action Elucidation: Further studies are needed to delineate the precise molecular targets and signaling pathways in T. cruzi that are affected by this compound. Investigating its effects on mitochondrial function and autophagy in more detail would be a valuable next step.

-

In Vivo Efficacy: Ultimately, the trypanocidal activity of this compound needs to be validated in animal models of Chagas disease.

Conclusion

Burchellin has demonstrated notable in vitro activity against the epimastigote and trypomastigote forms of Trypanosoma cruzi. While the available data is for the compound without specification of its stereoisomer, it provides a strong rationale for the further investigation of its individual isomers, particularly this compound. The preliminary insights into its mechanism of action suggest a multi-faceted effect on the parasite. Future research focusing on the specific activity of this compound against intracellular amastigotes, coupled with a comprehensive toxicological and mechanistic evaluation, will be crucial in determining its true potential as a lead compound for the development of a new treatment for Chagas disease. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

- 1. Neolignans from plants in northeastern Brazil (Lauraceae) with activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neolignans from leaves of Nectandra leucantha (Lauraceae) display in vitro antitrypanosomal activity via plasma membrane and mitochondrial damages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Burchellin Enantiomers: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of the enantiomers of Burchellin, a neolignan natural product. The presented route offers a concise and efficient method to access both (+)-Burchellin and (-)-Burchellin, facilitating further investigation into their biological activities.

Introduction

Burchellin is a naturally occurring neolignan characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers. Previous synthetic efforts have reported the synthesis of racemic Burchellin. This application note details a divergent total synthetic route that successfully yields the individual enantiomers of Burchellin and its 1'-epi-diastereoisomer. The key strategic elements of this synthesis include a double Claisen rearrangement to construct the dihydrobenzofuran moiety, a subsequent rearrangement/cyclization, and a tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence. The final separation of the enantiomers is achieved through preparative chiral phase High-Performance Liquid Chromatography (HPLC).[1][2]

Synthetic Strategy Overview

The total synthesis of Burchellin enantiomers can be visualized as a multi-step process beginning from commercially available starting materials. The core 2,3-dihydrobenzofuran structure is assembled through a carefully orchestrated series of reactions. The final stereoisomers are then resolved to yield the pure enantiomers.

Caption: Overall workflow for the total synthesis of Burchellin enantiomers.

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the key stages of the Burchellin synthesis.

Step 1: Construction of the 2,3-Dihydrobenzofuran Core

This phase involves two sequential Claisen rearrangements to form the key dihydrobenzofuran structure.

Protocol 1.1: First Claisen Rearrangement

-

Materials: Starting phenol (B47542) derivative, appropriate allyl bromide, potassium carbonate, acetone.

-

Procedure:

-

To a solution of the starting phenol in acetone, add potassium carbonate and the corresponding allyl bromide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude product is then heated neat at 180-200 °C for 2-3 hours to effect the Claisen rearrangement.

-

Purify the resulting product by column chromatography on silica (B1680970) gel.

-

Protocol 1.2: Second Claisen Rearrangement

-

Materials: Product from Protocol 1.1, a different allyl bromide, potassium carbonate, acetone.

-

Procedure:

-

Repeat the allylation procedure described in Protocol 1.1 with the second allyl bromide.

-

The subsequent Claisen rearrangement is performed under similar thermal conditions.

-

Purify the product by column chromatography.

-

Step 2: Rearrangement and Cyclization

Protocol 2.1: One-Step Rearrangement/Cyclization

-

Materials: Product from Protocol 1.2, suitable solvent (e.g., toluene (B28343) or xylene).

-

Procedure:

-

Dissolve the substrate in a high-boiling point solvent.

-

Heat the solution to reflux for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the cyclized product by column chromatography.

-

Step 3: Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation

Protocol 3.1: Tandem Reaction Sequence

-

Materials: Cyclized product from Protocol 2.1, lithium hydroxide (B78521), tetrahydrofuran (B95107) (THF), water, methyl iodide.

-

Procedure:

-

Dissolve the substrate in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours to effect ester hydrolysis.

-

Heat the reaction mixture to 60-70 °C to induce the oxy-Cope rearrangement.

-

After the rearrangement is complete (monitored by TLC), cool the reaction to room temperature.

-

Add methyl iodide and continue stirring for 12-16 hours to methylate the resulting phenoxide.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the final mixture of stereoisomers by column chromatography.

-

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the Burchellin stereoisomer mixture.

| Step | Product | Yield (%) |

| First Claisen Rearrangement | Intermediate 1 | 85-90 |

| Second Claisen Rearrangement | Intermediate 2 | 80-85 |

| Rearrangement/Cyclization | Dihydrobenzofuran Core | 70-75 |

| Tandem Ester Hydrolysis/Oxy-Cope/Methylation | Mixture of Burchellin Stereoisomers | 60-65 |

Enantiomer Separation

The final and critical step is the resolution of the stereoisomeric mixture into individual enantiomers.

Protocol 4.1: Preparative Chiral Phase HPLC

-

Instrumentation: A preparative HPLC system equipped with a chiral stationary phase column (e.g., polysaccharide-based chiral column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The exact ratio should be optimized for baseline separation.

-

Procedure:

-

Dissolve the mixture of Burchellin stereoisomers in a minimal amount of the mobile phase.

-

Inject the sample onto the preparative chiral column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to each separated enantiomer.

-

Analyze the purity of the collected fractions by analytical chiral HPLC.

-

Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.

-

The absolute configurations of the separated enantiomers can be confirmed by comparing their experimental electronic circular dichroism (ECD) spectra with calculated spectra.[1][2]

Signaling Pathway and Logical Relationships

The logical progression of the synthetic route is depicted below, highlighting the key transformations.

Caption: Logical flow of the Burchellin total synthesis.

References

Application Notes and Protocols for the Isolation of cis-Burchellin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Burchellin is a lignan (B3055560), a class of secondary metabolites found in various plant species, that has garnered scientific interest due to its potential biological activities. Notably, burchellin (B1243967) and its stereoisomers have demonstrated potent antiviral effects against Coxsackievirus B3[1]. This document provides a comprehensive protocol for the isolation and purification of this compound from plant sources, based on established methodologies for lignan extraction. Additionally, it outlines the known antiviral activity of burchellin and proposes a putative signaling pathway for its action against Coxsackievirus B3.

Plant Sources

This compound has been identified in plant species belonging to the Zanthoxylum and Ocotea genera. While a specific, high-yielding plant source for this compound is not extensively documented in publicly available literature, lignans (B1203133) are commonly extracted from the wood, bark, and seeds of these plants[2]. Zanthoxylum species, in particular, are known to be rich sources of various lignans[2][3].

Experimental Protocols

The isolation of this compound follows a general procedure for the extraction and purification of lignans from plant material. This typically involves solvent extraction, fractionation, and chromatographic techniques.

Protocol 1: Extraction and Fractionation

This protocol describes the initial extraction of lignans from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., bark or wood of Zanthoxylum or Ocotea species)

-

95% Ethanol (B145695) (EtOH) or Ethyl Acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH2Cl2)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Maceration:

-

Soak the dried and powdered plant material in 95% ethanol or ethyl acetate at room temperature for 48-72 hours. The solvent-to-plant material ratio should be approximately 10:1 (v/w).

-

Stir the mixture periodically to ensure thorough extraction.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

-

First, partition with hexane to remove nonpolar compounds like fats and waxes. Collect the hexane fraction.

-

Next, partition the remaining methanol/water layer with dichloromethane to extract compounds of intermediate polarity, which often includes lignans. Collect the dichloromethane fraction.

-

Finally, the remaining methanol/water layer will contain highly polar compounds.

-

-

Concentrate each fraction using a rotary evaporator to yield the hexane, dichloromethane, and aqueous fractions. The lignans, including this compound, are expected to be enriched in the dichloromethane fraction.

-

Protocol 2: Chromatographic Purification

This protocol details the purification of this compound from the enriched lignan fraction using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dichloromethane fraction from Protocol 1

-

Silica (B1680970) gel (for column chromatography)

-

Solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Solvent system for HPLC (e.g., a gradient of acetonitrile (B52724) and water)

-

UV detector for HPLC

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the dried dichloromethane fraction in a minimal amount of the initial column chromatography solvent.

-

Pack a glass column with silica gel slurried in the initial, nonpolar solvent (e.g., 100% hexane).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the target compound (this compound) using preparative HPLC.

-

Dissolve the semi-purified fraction in the HPLC mobile phase.

-

Inject the sample into the HPLC system equipped with a preparative C18 column.

-

Elute with a suitable gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

-

Structural Elucidation:

Data Presentation

Currently, there is a lack of specific quantitative data in the literature regarding the yield and purity of this compound isolated from a named plant source. The following table is a template that can be used to summarize such data once it becomes available through experimental work.

| Plant Source (Species, Part Used) | Extraction Solvent | Chromatographic Method | Yield (mg/kg of plant material) | Purity (%) |

| e.g., Zanthoxylum muelleri (bark) | e.g., Ethyl Acetate | e.g., Silica Gel Column, Prep. HPLC | Data to be determined | Data to be determined |

| e.g., Ocotea cymbarum (wood) | e.g., Ethanol | e.g., Silica Gel Column, Prep. HPLC | Data to be determined | Data to be determined |

Antiviral Activity and Putative Signaling Pathway

This compound and its stereoisomers have been reported to exhibit potent antiviral activity against Coxsackievirus B3 (CVB3)[1]. CVB3 is a single-stranded RNA virus and a common cause of myocarditis. While the precise mechanism of action for this compound is yet to be fully elucidated, the antiviral mechanisms of other natural compounds against CVB3 often involve the inhibition of key viral enzymes or interference with host cell pathways essential for viral replication[4][5][6][7].

Based on the known replication cycle of Coxsackievirus B3 and the general mechanisms of antiviral lignans, a putative signaling pathway for the action of this compound can be proposed. Key viral targets for inhibition include the viral proteases 2A and 3C, which are essential for processing the viral polyprotein, and the RNA-dependent RNA polymerase (3Dpol), which is responsible for replicating the viral genome.

Caption: Putative antiviral mechanism of this compound against Coxsackievirus B3.